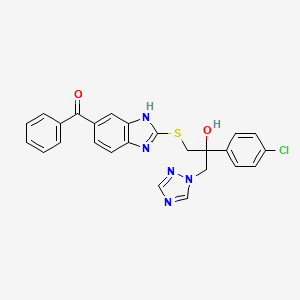

Antifungal agent 50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H20ClN5O2S |

|---|---|

Molecular Weight |

490.0 g/mol |

IUPAC Name |

[2-[2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-3H-benzimidazol-5-yl]-phenylmethanone |

InChI |

InChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30) |

InChI Key |

XDIHNXSODGUPGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of an Azole Antifungal Agent on Candida albicans

Disclaimer: The compound "Antifungal agent 50" is not a recognized scientific designation. This document utilizes Fluconazole, a well-characterized azole antifungal, as a representative agent to provide a detailed technical guide on the mechanism of action of this class of drugs against Candida albicans.

Executive Summary

Candida albicans is a major opportunistic fungal pathogen in humans, causing both mucosal and life-threatening systemic infections. The azole class of antifungal agents, exemplified by Fluconazole, represents a cornerstone in the management of candidiasis. This guide provides an in-depth technical overview of the molecular mechanism by which Fluconazole exerts its antifungal activity against C. albicans. The primary mechanism involves the targeted inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to a cascade of downstream effects, ultimately compromising fungal cell integrity and arresting its growth. This document details the primary molecular target, the downstream cellular consequences, and the mechanisms by which C. albicans can develop resistance. Furthermore, it provides detailed experimental protocols for key assays used to study these interactions and presents quantitative data in a structured format for clarity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic activity of Fluconazole against C. albicans is primarily achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][4]

The specific molecular interaction involves the nitrogen atom in the triazole ring of Fluconazole binding to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This binding competitively inhibits the enzyme, leading to a depletion of ergosterol in the fungal cell membrane.[4][5] Concurrently, this enzymatic blockage results in the accumulation of toxic 14α-methylated sterol precursors.[2][6][7]

The dual effect of ergosterol depletion and toxic sterol accumulation disrupts the structural integrity and function of the fungal cell membrane. This leads to increased membrane permeability and fluidity, which in turn impairs the activity of membrane-bound enzymes and transport proteins.[2][5][6][7] These perturbations ultimately lead to the inhibition of fungal growth and replication.[1]

Downstream Cellular Effects

The primary disruption of ergosterol synthesis triggers a cascade of secondary effects that contribute to the overall antifungal activity of Fluconazole:

-

Cell Wall Stress: The compromised plasma membrane indirectly affects the integrity of the cell wall. This is evidenced by a reduction in the glucan content of the cell wall and a compensatory increase in chitin synthesis as a stress response.[7][8]

-

Altered Proteome and Secretome: Fluconazole treatment induces significant changes in the proteins secreted by C. albicans (the secretome) and the proteins embedded within its cell wall (the wall proteome). These changes include a decrease in hypha-associated proteins and an increase in wall repair-related proteins.[6][7]

-

Increased Susceptibility to Host Defenses: By altering the cell surface, Fluconazole can increase the susceptibility of C. albicans to phagocytic killing by host immune cells.[9]

Quantitative Data on Fluconazole Activity

The in vitro activity of Fluconazole against C. albicans can be quantified through various measures, including Minimum Inhibitory Concentration (MIC) and the reduction in cellular ergosterol content.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. According to the Clinical and Laboratory Standards Institute (CLSI), the interpretive breakpoints for Fluconazole against Candida species are as follows:

| Category | MIC (μg/mL) |

| Susceptible | ≤ 8 |

| Susceptible-Dose Dependent | 16 - 32 |

| Resistant | ≥ 64 |

| Data sourced from CLSI guidelines.[10][11] |

A recent study on 171 clinical isolates of C. albicans reported MIC ranges for Fluconazole between 0.125–2 µg/mL, with MIC50 and MIC90 values of 0.125–0.25 µg/mL and 0.25 µg/mL, respectively, indicating general susceptibility.[12]

Inhibition of Ergosterol Synthesis

The direct impact of Fluconazole on its molecular target can be quantified by measuring the reduction in total cellular ergosterol content. The following table summarizes the dose-dependent effect of Fluconazole on ergosterol biosynthesis in susceptible, susceptible-dose dependent (SDD), and resistant C. albicans isolates.

| Fluconazole Conc. (μg/mL) | Mean % Ergosterol Reduction (Susceptible Isolates) | Mean % Ergosterol Reduction (SDD Isolates) | Mean % Ergosterol Reduction (Resistant Isolates) |

| 1 | 72% | 38% | 25% |

| 4 | 84% | 57% | 38% |

| 16 | 95% | 73% | 53% |

| 64 | 100% | 99% | 84% |

| Data adapted from Arthington-Skaggs et al., 1999.[4][13] |

Mechanisms of Resistance in Candida albicans

The emergence of Fluconazole resistance in C. albicans is a significant clinical concern. The primary mechanisms of resistance include:

-

Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active efflux of Fluconazole from the cell, reducing its intracellular concentration.[14][15]

-

Alterations in the Target Enzyme: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of Fluconazole for its target, thereby diminishing its inhibitory effect.[14]

-

Upregulation of the Target Enzyme: Overexpression of the ERG11 gene results in an increased cellular concentration of lanosterol 14α-demethylase, requiring higher concentrations of Fluconazole to achieve the same level of inhibition.

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can allow the fungus to bypass the toxic effects of the accumulated sterol precursors.[14]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Fluconazole Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of Fluconazole against C. albicans.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of Fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells 2-11 of a 96-well microtiter plate.

-

Add 200 µL of the Fluconazole stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (drug-free), and well 12 as the sterility control (uninoculated medium).

-

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to wells 1-11. The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C for 48 hours.[15]

-

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting the wells.

-

The MIC is the lowest concentration of Fluconazole that causes a significant reduction in growth (approximately 80% inhibition) compared to the drug-free growth control well.[15]

-

Quantification of Ergosterol Content by Spectrophotometry

This protocol details a method to quantify the total cellular ergosterol content in C. albicans following exposure to Fluconazole.

-

Cell Culture and Treatment:

-

Inoculate C. albicans into a suitable broth medium containing various concentrations of Fluconazole (e.g., 0, 1, 4, 16, 64 µg/mL).

-

Incubate for 16-24 hours at 35°C with shaking.

-

-

Cell Harvesting and Saponification:

-

Harvest the cells by centrifugation and wash with sterile distilled water.

-

Resuspend the cell pellet in 25% alcoholic potassium hydroxide solution (w/v).

-

Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile distilled water and n-heptane to the saponified sample.

-

Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

-

Spectrophotometric Analysis:

-

Calculation:

-

The percentage of ergosterol can be calculated based on the absorbance values at specific wavelengths and the dry weight of the cell pellet. The percentage of ergosterol reduction is then determined by comparing the ergosterol content of Fluconazole-treated cells to that of the untreated control.

-

Candida albicans Biofilm Susceptibility Testing

This protocol describes a method to assess the efficacy of Fluconazole against C. albicans biofilms.

-

Biofilm Formation:

-

Adjust a C. albicans suspension in RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Dispense 100 µL of this suspension into the wells of a flat-bottomed 96-well microtiter plate.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

-

Antifungal Treatment:

-

After the initial incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 100 µL of RPMI 1640 containing serial dilutions of Fluconazole to the wells with the pre-formed biofilms.

-

Incubate for a further 24 hours at 37°C.[16]

-

-

Quantification of Biofilm Viability (XTT Reduction Assay):

-

Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

-

Wash the biofilms with PBS to remove the antifungal agent.

-

Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

-

The metabolic activity of the viable biofilm cells will reduce the XTT tetrazolium salt to a formazan product, resulting in a color change.

-

Measure the absorbance of the supernatant at 490 nm using a microplate reader.

-

-

Determination of Minimum Biofilm Eradication Concentration (MBEC):

-

The MBEC is defined as the lowest concentration of Fluconazole that results in a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control biofilm.[17]

-

Comparative Mechanisms of Other Antifungal Classes

For a comprehensive understanding, it is valuable to compare the mechanism of Fluconazole with other major classes of antifungal agents used against C. albicans.

Polyenes (e.g., Amphotericin B)

-

Mechanism: Amphotericin B is a fungicidal agent that binds directly to ergosterol within the fungal cell membrane.[1][7] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][7][18] This disruption causes the leakage of essential intracellular ions (such as K+) and macromolecules, ultimately leading to cell death.[1]

-

Key Difference: Unlike Fluconazole, which inhibits ergosterol synthesis, Amphotericin B acts on the already synthesized ergosterol.

Echinocandins (e.g., Caspofungin)

-

Mechanism: Caspofungin is a fungicidal agent that targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase (encoded by FKS genes).[3][6][19] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3][6] Inhibition of this enzyme compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[6]

-

Key Difference: Echinocandins target the cell wall, a structure absent in mammalian cells, providing a high degree of selective toxicity. This is distinct from the azole and polyene classes, which both target the cell membrane.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Evaluation of differential gene expression in fluconazole-susceptible and -resistant isolates of Candida albicans by cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modes of the antibiotic activity of amphotericin B against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new look at the antibiotic amphotericin B effect on Candida albicans plasma membrane permeability and cell viability functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of the Antifungal Agent Fluconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a synthetically developed triazole antifungal agent that has become a cornerstone in the treatment of a wide array of fungal infections.[1] Patented in 1981 and introduced for commercial use in 1988, its efficacy against both systemic and superficial mycoses, coupled with a favorable pharmacokinetic profile including the option for oral administration, has established it as a widely prescribed therapeutic.[2][3] Fluconazole is particularly effective against Candida species and Cryptococcus neoformans. This guide provides a detailed overview of its synthesis, chemical properties, mechanism of action, and key experimental protocols relevant to its study and application.

Chemical Properties

Fluconazole, chemically designated as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline powder.[2][4] It is a weak base, slightly soluble in water, and readily soluble in methanol.[3][5] Its stability in aqueous solutions is good, lasting for more than 15 days.[5]

Table 1: Physicochemical Properties of Fluconazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂F₂N₆O | [2][4] |

| Molecular Weight | 306.27 g/mol | [2][4] |

| Melting Point | 138-140 °C | [2][6] |

| Water Solubility | Approximately 1 g/L | [5] |

| LogP | 0.5 | [2] |

| pKa | 1.76 ± 0.10 |[5] |

Synthesis of Fluconazole

The synthesis of Fluconazole can be achieved through various routes, with a common and notable method involving a Friedel-Crafts acylation as a key initial step.[7][8] This approach builds the core structure of the molecule through a series of well-defined chemical transformations.

A widely recognized synthetic pathway begins with the Friedel-Crafts condensation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃).[7] This reaction yields α-chloro-2,4-difluoroacetophenone. This intermediate is then reacted with 1,2,4-triazole and triethylamine in refluxing ethyl acetate to produce α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[7]

The subsequent crucial step involves a reaction with trimethylsulfoxonium iodide, which acts as a methylene-transfer reagent to form an epoxypropyl intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[7][9] The final step is the treatment of this epoxide with a second equivalent of 1,2,4-triazole in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as hot dimethylformamide (DMF) to yield Fluconazole.[7]

Caption: Synthetic pathway of Fluconazole via Friedel-Crafts acylation.

Mechanism of Action

Fluconazole exerts its antifungal effect by acting as a highly selective inhibitor of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12] This enzyme is a critical component in the fungal cell membrane biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane integrity, fluidity, and the function of membrane-bound enzymes.[12]

The mechanism involves the free nitrogen atom (N-4) in the triazole ring of Fluconazole binding to the heme iron atom of the cytochrome P450 enzyme.[2][11] This binding inhibits the demethylation of lanosterol, thereby halting the synthesis of ergosterol.[11] The depletion of ergosterol and the concurrent accumulation of 14-α-methyl sterols disrupt the structure and function of the fungal cell membrane, leading to increased cellular permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[1][11][12] Fluconazole shows greater selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[11]

Caption: Mechanism of action of Fluconazole.

Quantitative Data

The antifungal activity of Fluconazole is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of Fluconazole against Candida Species

| Candida Species | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| C. albicans | ≤0.25 - 16 | 0.5 | [14] |

| C. tropicalis | ≤0.25 - 4 | 2 | [14] |

| C. parapsilosis | ≤0.25 - 8 | 2 | [14] |

| C. glabrata | ≤0.25 - >64 | 32 | [14] |

| C. krusei | 4 - >64 | ≥64 |[14] |

MIC₉₀: The concentration at which 90% of isolates were inhibited.

Table 3: Interpretive Breakpoints for Fluconazole MICs against Candida Species (CLSI M27-A)

| Category | MIC (μg/mL) | Zone Diameter (mm) | Reference |

|---|---|---|---|

| Susceptible (S) | ≤ 8 | ≥ 19 | [14][15] |

| Susceptible-Dose Dependent (SDD) | 16 to 32 | 15 to 18 | [14][15] |

| Resistant (R) | ≥ 64 | ≤ 14 |[14][15] |

Table 4: Analytical Method Validation Parameters for Fluconazole Quantification

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Linearity Range | UV-Vis | 20 - 100 µg/mL | [3] |

| Linearity Range | HPLC-UV | 0.4 - 100.0 µg/mL | [16] |

| Limit of Detection (LOD) | UV-Vis | 6.56 µg/mL | [3] |

| Limit of Quantification (LOQ) | UV-Vis | 19.89 µg/mL | [3] |

| Limit of Quantification (LOQ) | HPLC-UV | 0.4 µg/mL | [16] |

| Therapeutic Range (Plasma) | LC-MS/MS | 5.0 - 20.0 µg/mL |[17] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeast.[18]

1. Materials:

-

Fluconazole stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[18]

-

Sterile 96-well microtiter plates

-

Yeast isolates to be tested (e.g., Candida albicans)

-

Sterile 0.85% saline

-

Spectrophotometer

-

Incubator (35°C)

2. Inoculum Preparation:

-

Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

-

Select five colonies (>1 mm) and suspend them in 5 mL of sterile saline.[19]

-

Vortex the suspension for 15 seconds.[19]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Drug Dilution:

-

Prepare a serial two-fold dilution of Fluconazole in RPMI-1640 medium in the 96-well microtiter plate. The typical concentration range tested is 0.125 to 64 µg/mL.[19]

-

Each well should contain 100 µL of the diluted drug.

4. Inoculation:

-

Add 100 µL of the standardized yeast inoculum to each well containing the drug dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

5. Incubation:

-

Incubate the microtiter plates at 35°C for 24 to 48 hours.[15]

6. Reading and Interpretation:

-

The MIC is determined as the lowest concentration of Fluconazole that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[19]

-

Reading can be done visually or with a spectrophotometer.

Caption: Workflow for MIC determination via broth microdilution.

References

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Fluconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluconazole [drugfuture.com]

- 7. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluconazole, Quantitative by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 18. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

In Vitro Antifungal Activity of Antifungal Agent 50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal Agent 50 is an indole-based imidazole compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of its antifungal properties, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation. The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.

Introduction

The emergence of resistant fungal strains necessitates the development of novel antifungal agents. Indole and imidazole derivatives have been a significant focus of medicinal chemistry due to their wide range of biological activities. This compound, a hybrid molecule incorporating both indole and imidazole moieties, has shown promising fungistatic and fungicidal potential. Its mechanism of action, like other azole antifungals, involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol.

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Candida albicans | 0.125 - 2 |

| Candida krusei | 0.25 - 4 |

| Cryptococcus neoformans | 0.063 - 1 |

| Aspergillus fumigatus | 0.5 - 8 |

| Trichophyton rubrum | 0.125 - 1 |

| Fusarium graminearum | 1 - 16 |

| Botrytis cinerea | 0.5 - 8 |

Note: The provided MIC values are a representative summary based on the activities of similar indole-based imidazole antifungal compounds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] By inhibiting this enzyme, the agent blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption leads to the accumulation of toxic sterol intermediates and a loss of membrane integrity, ultimately inhibiting fungal growth.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antifungal activity of this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum (standardized to a specific concentration)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) in RPMI-1640.

-

Add the fungal inoculum to each well containing the diluted antifungal agent.

-

Include a growth control (inoculum without the agent) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of a test compound.

Conclusion

This compound, an indole-based imidazole, demonstrates significant in vitro antifungal activity against a range of pathogenic fungi. Its targeted inhibition of the ergosterol biosynthesis pathway underscores its potential as a valuable candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational resource for researchers investigating this and similar classes of antifungal compounds.

References

Whitepaper: Target Identification and Pathway Analysis of a Novel Antifungal Compound (Agent 50)

Abstract

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with well-defined mechanisms of action. This guide details a systematic approach to the target identification, validation, and pathway analysis of a promising, novel antifungal candidate, designated "Agent 50" (A50). By integrating chemical genetics, biochemical assays, and transcriptomics, we elucidate its molecular target and cellular impact. This document provides detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes to serve as a comprehensive resource for drug development professionals.

Introduction

Antifungal Agent 50 (A50) is a novel synthetic compound demonstrating potent, broad-spectrum activity against major human fungal pathogens, including Candida albicans, Candida auris, and Aspergillus fumigatus. Initial screenings have established its efficacy in vitro, but its mechanism of action remains unknown. Defining the molecular target and understanding the downstream cellular response are critical next steps for advancing A50 into preclinical and clinical development. This process, known as target deconvolution, is essential for predicting efficacy, identifying potential resistance mechanisms, and assessing safety.[1]

This guide outlines a multi-pronged strategy for the comprehensive analysis of A50, beginning with target identification and concluding with an analysis of the cellular pathways affected by its activity.

Target Identification: A Multi-Pronged Approach

To identify the molecular target of A50, we employ a combination of unbiased genetic screening and direct biochemical methods. This dual approach provides orthogonal lines of evidence, strengthening the confidence in putative targets.

Chemical-Genetic Profiling

Chemical-genomic assays in model organisms like Saccharomyces cerevisiae provide a powerful, unbiased method for generating hypotheses about a compound's mechanism of action.[2] Haploinsufficiency profiling (HIP), in particular, is effective for identifying drug targets. The principle is that a diploid strain heterozygous for the target gene (i.e., containing only one functional copy) will exhibit heightened sensitivity to an inhibitor of that gene's product.[2]

Experimental Protocol 1: Haploinsufficiency Profiling (HIP)

-

Strain Library: Utilize a genome-wide S. cerevisiae heterozygous diploid deletion library, where each strain has a single gene replaced with a selectable marker.

-

Screening: Array the library on solid agar or in liquid microtiter plates. Add A50 at a sub-lethal concentration (e.g., IC20) that allows for the detection of hypersensitive strains.

-

Growth Measurement: Incubate plates and quantify colony size (solid media) or optical density (liquid media) after 24-48 hours.

-

Hit Identification: Normalize the growth of each mutant strain to the median of the plate and compare growth in the presence of A50 to a DMSO control. Strains exhibiting significantly reduced growth are considered "hits."

-

Data Analysis: Rank hits based on their sensitivity score. Genes whose deletion confers hypersensitivity are putative targets or are involved in pathways that buffer the cell from the drug's effects.

Affinity Purification-Mass Spectrometry (AP-MS)

This biochemical method identifies proteins that directly bind to A50. The compound is chemically modified to allow immobilization on a solid support, which is then used to "pull down" interacting proteins from a fungal cell lysate.

Experimental Protocol 2: Affinity Purification-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of A50 containing a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry).

-

Immobilization: Covalently attach the A50 probe to a solid support, such as streptavidin-coated magnetic beads (for biotin) or azide-functionalized resin (for alkynes).

-

Lysate Preparation: Grow C. albicans to mid-log phase, harvest cells, and prepare a native protein lysate via mechanical disruption (e.g., bead beating) in a non-denaturing buffer.

-

Pulldown: Incubate the immobilized A50 probe with the cell lysate to allow for protein binding. As a control, incubate lysate with beads that have not been functionalized with A50.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute bound proteins using a denaturing buffer.

-

Protein Identification: Resolve eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analysis: Identify proteins that are significantly enriched in the A50 pulldown compared to the control.

Converged Target Identification

The results from both the genetic and biochemical screens pointed overwhelmingly to a single candidate: Erg11p , a lanosterol 14-α-demethylase. This enzyme is a critical step in the ergosterol biosynthesis pathway, which is the target of the widely used azole class of antifungal drugs.[3][4]

| Method | Top Hit / Identified Protein | Function | Significance |

| Haploinsufficiency Profiling | ERG11 | Lanosterol 14-α-demethylase | Heterozygous deletion confers extreme sensitivity to A50, suggesting Erg11p is the primary target. |

| Affinity Purification-MS | Erg11p | Lanosterol 14-α-demethylase | A50 probe directly and specifically pulls down Erg11p from native cell lysate. |

| Haploinsufficiency Profiling | ERG24 | C-14 sterol reductase | Part of the same ergosterol pathway; its disruption sensitizes cells to further pathway inhibition.[3] |

| Haploinsufficiency Profiling | CDR1 | ABC transporter (efflux pump) | Deletion prevents efflux of A50, increasing intracellular concentration and sensitivity. |

Target Validation and Characterization

With Erg11p identified as the putative target, the next step is to validate this interaction biochemically and quantify the inhibitory potency of A50.

Experimental Protocol 3: In Vitro Erg11p Enzyme Inhibition Assay

-

Protein Expression: Clone and express recombinant Erg11p from C. albicans in an E. coli or yeast expression system. Purify the protein using affinity chromatography.

-

Assay Setup: The Erg11p assay measures the conversion of its substrate, lanosterol, to 4,4-dimethyl-cholesta-8,14,24-trienol. This can be monitored using HPLC or spectrophotometrically.

-

Inhibition Measurement: Perform the enzymatic reaction in the presence of serial dilutions of A50 (and a known inhibitor like fluconazole as a positive control).

-

IC50 Determination: Measure the reaction rate at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).

| Compound | Target Organism | IC50 against Erg11p (nM) |

| Agent 50 | Candida albicans | 15.2 |

| Agent 50 | Aspergillus fumigatus | 28.5 |

| Fluconazole | Candida albicans | 130.7 |

| Fluconazole | Aspergillus fumigatus | > 10,000 |

The data confirms that A50 is a potent, direct inhibitor of Erg11p, with significantly greater in vitro activity against the target enzyme than the established drug fluconazole.

Pathway Analysis

Inhibiting Erg11p disrupts the ergosterol biosynthesis pathway, leading to two primary cellular consequences: depletion of ergosterol, a vital component for membrane fluidity and integrity, and the accumulation of toxic sterol precursors.[5] This membrane stress is known to trigger compensatory signaling cascades, primarily the Cell Wall Integrity (CWI) pathway.[5][6]

To confirm the activation of downstream stress pathways, we performed a transcriptomic analysis.

Experimental Protocol 4: Transcriptomic Analysis (RNA-Seq)

-

Cell Culture and Treatment: Grow C. albicans cultures to mid-log phase and treat them with A50 at its MIC50 concentration for 2 hours. Use a DMSO-treated culture as a control.

-

RNA Extraction: Harvest cells and extract total RNA using a combination of mechanical lysis and a column-based purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Data Analysis: Align sequencing reads to the C. albicans reference genome and perform differential gene expression analysis. Identify genes that are significantly up- or down-regulated in response to A50 treatment.

-

Pathway Enrichment: Use gene ontology (GO) and pathway analysis tools to identify biological processes and signaling pathways that are overrepresented in the set of differentially expressed genes.

The RNA-Seq results revealed a significant upregulation of genes associated with the CWI pathway, confirming that the cell responds to A50-induced membrane stress by attempting to reinforce its cell wall.

| Gene | Log2 Fold Change (A50 vs. Control) | Pathway/Function |

| CRH11 | +3.5 | Cell Wall Glycosidase (remodeling) |

| PGA13 | +3.1 | GPI-anchored Cell Wall Protein |

| CHT2 | +2.8 | Chitinase (cell wall remodeling) |

| MKC1 | +2.5 | MAP Kinase of CWI Pathway |

| ERG3 | +2.2 | C-5 Sterol Desaturase (pathway feedback) |

Quantitative Efficacy Profile

To contextualize the potent target inhibition of A50, we determined its minimum inhibitory concentration (MIC) against a panel of clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[7]

| Organism | Agent 50 MIC50 (µg/mL) | Agent 50 MIC90 (µg/mL) | Fluconazole MIC50 (µg/mL) | Fluconazole MIC90 (µg/mL) |

| Candida albicans | 0.125 | 0.25 | 0.5 | 2.0 |

| Candida glabrata | 0.25 | 0.5 | 16.0 | 64.0 |

| Candida auris | 0.125 | 0.5 | >64.0 | >64.0 |

| Aspergillus fumigatus | 0.5 | 1.0 | >64.0 | >64.0 |

The whole-cell activity of A50 is consistent with its potent inhibition of Erg11p. Notably, A50 retains high potency against species that exhibit high intrinsic or acquired resistance to fluconazole, such as C. glabrata, C. auris, and A. fumigatus.[8]

Conclusion

The systematic approach detailed in this guide has successfully identified the molecular target and mechanism of action for the novel antifungal, Agent 50.

-

Target: A50 is a potent, direct inhibitor of Erg11p (lanosterol 14-α-demethylase).

-

Mechanism: By inhibiting Erg11p, A50 blocks the ergosterol biosynthesis pathway, leading to the depletion of membrane ergosterol and the accumulation of toxic sterol intermediates.

-

Cellular Response: This primary mechanism induces severe membrane stress, which triggers a secondary response through the activation of the Cell Wall Integrity (CWI) signaling pathway.

This comprehensive characterization provides a strong foundation for the continued development of Agent 50 as a next-generation antifungal therapeutic. The clear mechanism of action allows for the rational design of future studies, including the proactive investigation of potential resistance mutations in the ERG11 gene and the exploration of synergistic combinations with other antifungal classes, such as those targeting the cell wall.

References

- 1. Novel Drug Target Identification & Antifungal Solution - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway analysis of Candida albicans survival and virulence determinants in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ifyber.com [ifyber.com]

- 8. Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis [mdpi.com]

Technical Guide: Olorofim (Formerly F901318) - In Vitro Spectrum of Activity Against Pathogenic Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the in vitro spectrum of activity of Olorofim, a first-in-class antifungal agent from the orotomide class. It includes quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflow.

Introduction

Olorofim (formerly F901318) is a novel, investigational antifungal agent representing the first member of the orotomide class to enter clinical development.[1] Its unique mechanism of action, targeting pyrimidine biosynthesis, offers a promising alternative for treating invasive fungal infections, particularly those caused by difficult-to-treat molds and endemic fungi.[2] Unlike clinically available agents that target the fungal cell membrane (azoles, polyenes) or cell wall (echinocandins), Olorofim's distinct target minimizes the risk of cross-resistance with existing antifungal classes.[1][3] This guide summarizes the current understanding of Olorofim's in vitro activity against a broad range of pathogenic fungi.

Mechanism of Action

Olorofim exerts its antifungal effect by selectively inhibiting a key fungal enzyme: dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] By blocking this step, Olorofim effectively halts the production of pyrimidines, which are essential building blocks for DNA, RNA, and protein synthesis, thereby inhibiting fungal growth and replication.[3][5] The fungal DHODH enzyme differs significantly from its human counterpart, which is a key factor in the drug's selective toxicity.[6]

Caption: Olorofim's mechanism of action via DHODH inhibition.

In Vitro Spectrum of Activity

Olorofim demonstrates a targeted spectrum of activity, showing potent efficacy against a wide range of filamentous molds and thermally dimorphic fungi.[1] A significant characteristic of its profile is the lack of activity against yeasts (such as Candida and Cryptococcus species) and fungi belonging to the order Mucorales.[1][2][7] This specificity is attributed to structural differences in the DHODH enzyme across different fungal classes.[1]

Activity Against Aspergillus Species

Olorofim is highly active against common pathogenic Aspergillus species, including A. fumigatus, A. flavus, and A. niger.[8] Importantly, this activity is retained against azole-resistant isolates, making it a valuable agent for infections where first-line therapies may be compromised.[5][9]

| Organism | No. of Isolates | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Aspergillus fumigatus (Wild-Type) | 1496 (pooled) | <0.004–0.25 | 0.025–0.053 | - | 0.031–0.125 | [5] |

| Aspergillus fumigatus (Azole-Resistant) | 276 (pooled) | - | 0.031–0.058 | - | 0.063–0.125 | [5] |

| Cryptic Aspergillus spp. | - | 0.004–0.03 | - | - | - | [9] |

Activity Against Dimorphic and Endemic Fungi

Olorofim demonstrates potent in vitro activity against several thermally dimorphic fungi that cause endemic mycoses.

| Organism | No. of Isolates | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Coccidioides spp. | 59 | ≤0.008–0.06 | 0.010–0.011 | ≤0.008 | 0.015 | [5][10] |

| Talaromyces marneffei (Mold Phase) | 32 | 0.0005–0.002 | 0.0005 | 0.0005 | 0.0005 | [11] |

| Talaromyces marneffei (Yeast Phase) | 32 | 0.0005–0.002 | 0.0007 | 0.001 | 0.001 | [11] |

| Sporothrix brasiliensis | 52 | - | 0.026 | - | - | [5] |

Activity Against Other Opportunistic Molds

The activity of Olorofim extends to other clinically important molds that are often difficult to treat due to intrinsic resistance to standard antifungals.

| Organism | No. of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Scedosporium spp. & L. prolificans | 50 (pooled) | 0.008 to >2 | 0.06 | - | [6] |

| Penicillium & Talaromyces spp. | - | 0.004–0.03 | 0.016 | 0.027 | [9] |

| Dermatophytes (Trichophyton spp.) | - | 0.004–0.125 | 0.008 | 0.015 | [9] |

| Fusarium solani complex | 7 | 0.25–1 | 1 | - | [12] |

| Fusarium oxysporum complex | - | - | - | 0.515 | [13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data for Olorofim are primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Reference Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 9.3)

This method determines the MIC of an antifungal agent against fungal isolates in a liquid medium.

1. Medium Preparation:

-

RPMI 1640 medium (with L-glutamine, without bicarbonate) is buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[14]

-

For mold testing, the EUCAST method specifies supplementation with 2% glucose.[15]

2. Inoculum Preparation:

-

Fungal isolates are cultured on appropriate agar (e.g., Potato Dextrose Agar) to ensure viability and purity.

-

For molds, conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20).

-

For yeasts, colonies are suspended directly into sterile saline.

-

The resulting suspension is adjusted using a spectrophotometer or by counting with a hemocytometer to achieve a final standardized inoculum concentration in the test wells (e.g., 0.5 x 105 to 2.5 x 105 CFU/mL).[15]

3. Plate Preparation and Inoculation:

-

Olorofim is serially diluted in the test medium across the columns of a 96-well microtiter plate.[16]

-

Each well is then inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

4. Incubation:

-

Plates are incubated at 35°C.

-

Incubation duration varies by organism: typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.[10][16]

5. MIC Determination (Endpoint Reading):

-

The MIC is determined as the lowest concentration of Olorofim that causes complete (100%) inhibition of visible growth compared to the drug-free growth control well.[10]

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Summary and Conclusion

Olorofim is a promising investigational antifungal with a novel mechanism of action that inhibits pyrimidine biosynthesis.[1] Its in vitro spectrum of activity is unique, demonstrating potent efficacy against a wide array of pathogenic molds and dimorphic fungi, including species resistant to existing therapies.[1][2] Key limitations include its lack of activity against yeasts and Mucorales.[1] The robust in vitro data, generated through standardized CLSI and EUCAST protocols, support its continued clinical development for the treatment of invasive mold infections.

References

- 1. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the novel antifungal drug olorofim (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Olorofim used for? [synapse.patsnap.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olorofim demonstrates in vitro activity against Coccidioides species, including isolates against which fluconazole has reduced activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. f2g.com [f2g.com]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

"Antifungal agent 50" discovery and origin

An in-depth analysis of the query "Antifungal agent 50" suggests that this term does not refer to a specific, formally named antifungal compound within publicly available scientific literature. The number "50" in this context likely pertains to a measurement of antifungal potency, such as the Minimum Inhibitory Concentration 50 (MIC50) , which represents the concentration of a drug that inhibits the growth of 50% of a panel of microbial isolates.

This technical guide will, therefore, focus on the discovery and origin of antifungal agents in a broader context, with a special emphasis on the methodologies used to quantify their efficacy, such as determining MIC50 values. We will delve into the common experimental protocols and signaling pathways that are central to the field of antifungal drug discovery, providing researchers, scientists, and drug development professionals with a foundational understanding of the core concepts and techniques in this area.

Quantitative Data in Antifungal Research

The efficacy of antifungal agents is primarily quantified by their ability to inhibit fungal growth. This is often expressed as the Minimum Inhibitory Concentration (MIC), and for summarizing activity against a group of isolates, MIC50 and MIC90 values are used. Below are tables summarizing representative quantitative data for different classes of antifungal agents against various fungal pathogens.

Table 1: In Vitro Activity of Various Antifungal Agents Against Candida albicans

| Antifungal Agent | Class | MIC50 (µg/mL) | Reference |

| Amphotericin B | Polyene | 0.03 - 1.0 | [1] |

| Fluconazole | Azole | 0.25 - 2.0 | [2] |

| Itraconazole | Azole | 0.03 - 0.5 | [2] |

| Voriconazole | Azole | 0.03 | [2] |

| Caspofungin | Echinocandin | Varies | [3] |

| MMV688271 | Novel Agent | 0.25 (as nM) | [4] |

Table 2: In Vitro Activity of Amphotericin B Against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Histoplasma capsulatum | 0.03 - 1.0 | [1] |

| Coccidioides immitis | 0.03 - 1.0 | [1] |

| Candida species | 0.03 - 1.0 | [1] |

| Blastomyces dermatitidis | 0.03 - 1.0 | [1] |

| Cryptococcus neoformans | 0.03 - 1.0 | [1] |

| Aspergillus fumigatus | 0.03 - 1.0 | [1] |

Experimental Protocols

The discovery and development of antifungal agents rely on a series of standardized experimental protocols. The following are detailed methodologies for key experiments frequently cited in the literature.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/EUCAST E.Def 7.3)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

-

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth after a specified incubation period.

-

Methodology:

-

Preparation of Antifungal Stock Solutions: Antifungal powders of known potency are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microdilution Plates: The antifungal stock solution is serially diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) in 96-well microtiter plates to achieve the final desired concentration range.[5]

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation and Incubation: Each well of the microdilution plate is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.[3]

-

Reading of Results: The MIC is determined by visual inspection or using a spectrophotometer to measure turbidity. For azoles, the MIC is defined as the lowest drug concentration that causes a ≥50% reduction in growth compared to the drug-free control well. For Amphotericin B, it is typically a ≥90% reduction in growth.[3]

-

Agar-Based Screening for Azole Resistance in Aspergillus

This method provides a rapid screen for azole resistance in filamentous fungi.

-

Principle: Fungal isolates are grown on agar plates containing specific concentrations of different azole drugs. Growth on a drug-containing well indicates potential resistance.

-

Methodology:

-

Plate Preparation: A four-well agar plate is prepared using RPMI 1640 agar. Each well contains a specific concentration of an azole: itraconazole (4 µg/ml), voriconazole (2 µg/ml), and posaconazole (0.5 µg/ml), with one drug-free well serving as a growth control.[3]

-

Inoculation: Aspergillus conidia are inoculated onto the surface of the agar in each well.

-

Incubation: The plates are incubated at 35-37°C for 48 hours.

-

Interpretation: Growth in the azole-containing wells is indicative of resistance to that particular agent.[3]

-

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of antifungal agents is crucial for their effective use and for the development of new drugs. A common target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Caption: Mechanism of action of Azole and Polyene antifungals on the ergosterol biosynthesis pathway.

Experimental and Drug Discovery Workflow

The process of discovering and developing a new antifungal agent follows a logical progression from initial screening to clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

Structure-Activity Relationship (SAR) Studies of Antifungal Agent 50: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies conducted on a novel class of antifungal agents, exemplified by the lead compound, designated "Antifungal Agent 50." The document details the quantitative data from these studies, the experimental protocols utilized, and visual representations of key pathways and workflows to facilitate a deeper understanding of the core SAR principles for this chemical series.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics.[1][2] A promising new class of antifungal agents has been identified, with "this compound" emerging as a lead candidate. This compound exhibits potent activity against a broad spectrum of fungal pathogens. This guide summarizes the SAR studies undertaken to optimize the antifungal potency and selectivity of this chemical series.

Quantitative Structure-Activity Relationship Data

A series of analogs of this compound were synthesized and evaluated for their in vitro antifungal activity against key fungal pathogens. The 50% minimal inhibitory concentration (MIC50), the concentration of the compound that inhibits 50% of fungal growth, was determined for each analog. The results are summarized in the tables below.

Table 1: In Vitro Antifungal Activity (MIC50 in µg/mL) of this compound Analogs against Candida albicans

| Compound | R1 Group | R2 Group | C. albicans (SC5314) MIC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL against HEK293T cells) |

| 50 | H | 4-Cl | 0.25 | > 64 |

| 50a | H | H | 2.0 | > 64 |

| 50b | H | 4-F | 0.5 | > 64 |

| 50c | H | 4-CH3 | 4.0 | > 64 |

| 50d | H | 2,4-diCl | 0.125 | 32 |

| 50e | CH3 | 4-Cl | 1.0 | > 64 |

| 50f | F | 4-Cl | 0.125 | 48 |

Table 2: In Vitro Antifungal Activity (MIC50 in µg/mL) of this compound Analogs against Various Fungal Pathogens

| Compound | C. albicans (Fluconazole-Resistant) | Cryptococcus neoformans | Aspergillus fumigatus |

| 50 | 1.0 | 0.5 | 2.0 |

| 50a | 8.0 | 4.0 | 16.0 |

| 50b | 2.0 | 1.0 | 4.0 |

| 50c | 16.0 | 8.0 | > 32 |

| 50d | 0.5 | 0.25 | 1.0 |

| 50e | 4.0 | 2.0 | 8.0 |

| 50f | 0.5 | 0.25 | 1.0 |

| Fluconazole | 64.0 | 2.0 | N/A |

| Amphotericin B | 0.5 | 0.25 | 0.5 |

Experimental Protocols

The following protocols were employed in the SAR studies of this compound and its analogs.

3.1. General Synthesis of this compound Analogs

The synthesis of the target compounds was achieved via a multi-step reaction sequence. A common synthetic pathway is outlined below. The specific reaction conditions and purification methods were adapted for each analog based on the nature of the R1 and R2 substituents.

Caption: General synthetic pathway for this compound analogs.

3.2. In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains and Media: Candida albicans (SC5314 and fluconazole-resistant clinical isolates), Cryptococcus neoformans (H99), and Aspergillus fumigatus (Af293) were used. RPMI-1640 medium was used for all assays.

-

Inoculum Preparation: Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts and 0.4 x 10^4 to 5 x 10^4 conidia/mL for molds.

-

Assay Procedure: The compounds were serially diluted in 96-well microtiter plates. The fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC50 was defined as the lowest concentration of the compound that resulted in a 50% reduction in turbidity compared to the growth control.

3.3. Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293T) cells using a standard MTT assay.

-

Cell Culture: HEK293T cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Assay Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were added at various concentrations and incubated for another 48 hours.

-

Cell Viability Measurement: MTT reagent was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was calculated.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary mechanism of action for many antifungal agents is the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3][4]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Structure-Activity Relationship Analysis

The SAR of this series of compounds can be summarized as follows:

-

Role of the R2 Substituent: The nature and position of the substituent on the phenyl ring (R2) have a significant impact on antifungal activity. Halogen substitution, particularly chlorine at the 4-position, is beneficial for potency. Dihalogenation (e.g., 2,4-diCl in compound 50d) further enhances activity but may increase cytotoxicity. Electron-donating groups like methyl (50c) reduce activity.

-

Role of the R1 Substituent: Modification at the R1 position generally leads to a decrease in activity, as seen with the methyl substitution in compound 50e. However, a small, electron-withdrawing substituent like fluorine (50f) can be well-tolerated and may even enhance potency.

-

Broad-Spectrum Activity: The most potent analogs (50d and 50f) demonstrate excellent activity against fluconazole-resistant C. albicans and other clinically relevant fungi, including C. neoformans and A. fumigatus.

Caption: Logical relationships in the SAR of this compound.

Conclusion

The SAR studies on this compound and its analogs have identified key structural features that govern their antifungal activity. Specifically, the presence of a halogenated phenyl ring at the R2 position is crucial for potent and broad-spectrum activity. The lead compounds, 50d and 50f, exhibit promising in vitro profiles and warrant further investigation as potential clinical candidates for the treatment of invasive fungal infections. Future work will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Antifungal Agent "50" (Caspofungin) on Fungal Cell Wall Integrity

Disclaimer: The term "Antifungal agent 50" does not correspond to a publicly recognized antifungal agent. This technical guide utilizes Caspofungin , a well-characterized antifungal drug, as a representative agent that targets fungal cell wall integrity to fulfill the detailed requirements of the user's request. Caspofungin belongs to the echinocandin class of antifungals and its mechanism of action directly pertains to the disruption of the fungal cell wall.

Executive Summary

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. Its unique composition, which is absent in mammalian cells, makes it an attractive target for antifungal therapy. This guide provides an in-depth analysis of the mechanism of action of Caspofungin, a potent antifungal agent that compromises fungal cell wall integrity. We will explore its molecular target, the downstream cellular consequences, and the signaling pathways activated in response to cell wall stress. Furthermore, this document presents quantitative data on its efficacy against key fungal pathogens and details the standardized experimental protocols for its evaluation.

Mechanism of Action of Caspofungin

Caspofungin exerts its antifungal effect by specifically targeting the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[1][2]

-

Molecular Target: The primary target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the structural backbone of the cell wall.[3]

-

Inhibition: Caspofungin acts as a non-competitive inhibitor of the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[2] This binding disrupts the enzyme's catalytic activity, leading to a depletion of β-(1,3)-D-glucan in the cell wall.

-

Consequences: The reduction in β-(1,3)-D-glucan severely compromises the structural integrity of the fungal cell wall. This leads to osmotic instability, leakage of cellular contents, and ultimately, cell death, particularly in yeasts like Candida species where the drug exhibits fungicidal activity.[2][3] In filamentous fungi such as Aspergillus, Caspofungin is typically fungistatic, causing abnormal cell growth and morphology at the sites of active cell wall synthesis, like the hyphal tips.[2]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Caspofungin is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the susceptibility data for key fungal pathogens.

Table 1: Caspofungin MIC Distribution for Candida Species

| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| C. albicans | 0.06 - 0.5 | 0.25 - 1.0 | 0.008 - 8.0 |

| C. glabrata | 0.06 - 0.5 | 0.12 - 1.0 | 0.015 - 8.0 |

| C. parapsilosis | 0.25 - 1.0 | 0.5 - 2.0 | 0.03 - >8.0 |

| C. tropicalis | 0.06 - 0.5 | 0.25 - 1.0 | 0.015 - 4.0 |

| C. krusei | 0.125 - 0.25 | 0.25 - 0.5 | 0.03 - 2.0 |

Data compiled from multiple sources, reflecting typical ranges observed in large-scale surveillance studies.[3][4][5][6]

Table 2: Caspofungin MEC Distribution for Aspergillus Species

| Aspergillus Species | MEC50 (µg/mL) | MEC90 (µg/mL) | MEC Range (µg/mL) |

| A. fumigatus | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.008 - >8.0 |

| A. flavus | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.008 - 0.25 |

| A. niger | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.008 - 0.125 |

| A. terreus | 0.03 - 0.06 | 0.25 - 0.5 | ≤0.008 - 1.0 |

MEC values for Aspergillus are read as the lowest concentration leading to the formation of abnormal, stunted hyphal growth.[2][7][8]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC and MEC values for Caspofungin is performed using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

CLSI M27-A2 Broth Microdilution Method for Yeasts

-

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0 is used.[9]

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: Caspofungin is serially diluted in the RPMI medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well.

EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts

-

Medium Preparation: RPMI 1640 medium (as in the CLSI method) supplemented with 2% glucose is used.[10]

-

Inoculum Preparation: The inoculum is prepared to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Drug Dilution: Similar to the CLSI method, the drug is serially diluted in the microtiter plate.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

MIC Determination: The endpoint is determined spectrophotometrically at 530 nm, with the MIC being the lowest concentration that shows a 50% reduction in turbidity compared to the drug-free control.

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

-

Medium and Inoculum: RPMI 1640 medium is used. The inoculum consists of conidia from a 7-day old culture, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Incubation: Plates are incubated at 35°C for 48-72 hours.

-

MEC Determination: The MEC is determined microscopically as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[8]

Fungal Response: Cell Wall Integrity (CWI) Signaling Pathway

Fungi possess a conserved signaling pathway, the Cell Wall Integrity (CWI) pathway, to sense and respond to cell wall stress. Treatment with Caspofungin is a potent activator of this pathway.

The CWI pathway is initiated by cell surface sensors that detect cell wall damage. This signal is transmitted through a series of protein kinases, culminating in the activation of a MAP kinase (Mkc1 in C. albicans and Slt2 in S. cerevisiae).[11] The activated MAP kinase then translocates to the nucleus to regulate the expression of genes involved in cell wall remodeling and repair, including chitin synthases. This compensatory increase in chitin synthesis is a key survival mechanism for fungi under echinocandin-induced stress.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Antifungal Agent 50 with the Ergosterol Biosynthesis Pathway

Disclaimer: "Antifungal agent 50" is a placeholder designation. This technical guide utilizes Fluconazole , a well-characterized triazole antifungal, as a representative agent to illustrate the principles of interaction with the fungal ergosterol biosynthesis pathway. The data and protocols presented are specific to Fluconazole and are intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental methodologies for evaluating this compound (represented by Fluconazole), a potent inhibitor of the fungal ergosterol biosynthesis pathway. Fluconazole exerts its fungistatic activity by specifically targeting and inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the formation of ergosterol, an essential component of the fungal cell membrane.[1][2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane integrity and function, and arresting fungal growth.[2] This document details the biochemical cascade, presents quantitative data on antifungal activity and ergosterol reduction, provides step-by-step experimental protocols, and includes visual diagrams to elucidate these complex interactions.

The Ergosterol Biosynthesis Pathway and the Mechanism of Action of this compound

The ergosterol biosynthesis pathway is a vital metabolic process in fungi, analogous to the cholesterol synthesis pathway in mammals.[2] Ergosterol is a key structural component of the fungal plasma membrane, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] The pathway involves a series of enzymatic conversions starting from acetyl-CoA. A crucial enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme (encoded by the ERG11 gene), which catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[3]

This compound (Fluconazole) is a triazole antifungal that acts as a potent and selective inhibitor of fungal lanosterol 14α-demethylase.[2][3] The nitrogen atom in the triazole ring of Fluconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing the binding of its natural substrate, lanosterol.[3] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two primary antifungal effects:

-

Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-associated enzymes and transport systems.[4]

-

Accumulation of Toxic Sterols: The blockage of lanosterol demethylation results in the accumulation of 14α-methylated sterols, such as lanosterol.[2] These aberrant sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further compromising membrane integrity and function.[2]

While primarily considered fungistatic, at high concentrations, Fluconazole can induce apoptotic responses in some fungi, such as Candida albicans, leading to fungicidal activity.[1]

References

- 1. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]